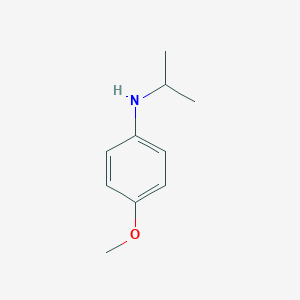
N-Isopropyl-4-methoxyaniline
Cat. No. B103625
Key on ui cas rn:
16495-67-3
M. Wt: 165.23 g/mol
InChI Key: ZVAXFKMPKLESSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476286B2
Procedure details


A solution of 5 g (40.6 mmol) p-anisidin, 4.1 ml (40.6 mmol) isopropyl iodide and 5.7 ml (40.6 mmol) triethylamine in 40 ml methanol is refluxed for 18 h. The reaction mixture is extracted with diethyl ether/water and the organic layers are evaporated. The crude product is purified by flash chromatography using dichloromethane/MeOH (98:2) as eluent to yield isopropyl-(4-methoxy-phenyl)-amine.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH:10](I)([CH3:12])[CH3:11].C(N(CC)CC)C>CO>[CH:10]([NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)([CH3:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
4.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)I
|
|
Name
|
|
|
Quantity
|
5.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted with diethyl ether/water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layers are evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

